Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid
Overview
Description
Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid is a chemical compound with the molecular formula C12H16N2O6S and a molecular weight of 316.33 g/mol . It is also known by its IUPAC name, 6-methylpyridin-2-ol hemisulfate . This compound is typically found in a powder form and is used primarily for research purposes .
Preparation Methods
The synthesis of Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid involves the reaction of 6-methylpyridin-2-ol with sulfuric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .
Chemical Reactions Analysis
Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in industrial research to develop new materials and products.
Mechanism of Action
The mechanism of action of Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid can be compared with other similar compounds, such as:
6-methylpyridin-2-ol: This compound is a precursor in the synthesis of this compound.
Pyridin-2-ol: Another related compound with similar chemical properties.
6-methylpyridine: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific chemical structure and the presence of the sulfuric acid moiety, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
6-methyl-1H-pyridin-2-one;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*1-5-3-2-4-6(8)7-5;1-5(2,3)4/h2*2-4H,1H3,(H,7,8);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEIWYITXOCSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1.CC1=CC=CC(=O)N1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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